molecular formula C14H12N2O3S3 B1417445 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide CAS No. 303987-83-9

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide

Cat. No. B1417445
M. Wt: 352.5 g/mol
InChI Key: SAANTESRMVIJGI-UHFFFAOYSA-N
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Description

“4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide” is a chemical compound with the CAS Number: 303987-83-9. It has a molecular weight of 353.47 .


Molecular Structure Analysis

The IUPAC name of the compound is 1-methyl-4-oxo-N-phenyl-1,3,4,5-tetrahydro-5lambda3-thieno [3,2-c] [1,2]thiazine-3-carbothioamide 2,2-dioxide . The InChI Code is 1S/C14H13N2O3S3/c1-16-10-7-8-21-12 (10)11 (17)13 (22 (16,18)19)14 (20)15-9-5-3-2-4-6-9/h2-8,13,21H,1H3, (H,15,20) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.47 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in research exploring new synthetic methods and chemical reactions. For instance, Fanghänel et al. (1998) discussed the synthesis of substituted 2,2-dioxo-1-phenyl-1H-thieno[3,4-c][1,2]thiazines, a related compound, and reported various reactions such as formylation, chlorination, and oxidation (Fanghänel et al., 1998).
  • Bartossek et al. (1999) explored ring transformation and cyclization reactions of 1,1-dioxo-1,2-thiazines, revealing the synthesis of pyridines and benzo[c]thiazines with new substitution patterns (Bartossek & Fanghänel, 1999).

Biological Activities

  • Several studies have investigated the biological activities of compounds similar to 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ6-thieno[3,2-c][1,2]thiazine-3-carbothioamide. For example, Zia-ur-Rehman et al. (2009) synthesized biologically active derivatives and assessed their antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).
  • Abdelhamid et al. (2010) synthesized compounds containing the thiazole moiety and tested their antimicrobial activity (Abdelhamid et al., 2010).

Crystallographic and Structural Studies

  • Crystallographic studies have been conducted to understand the structure and properties of related compounds. Arshad et al. (2013) investigated the dehydration phenomenon in a similar compound, providing insights into its crystal structure (Arshad et al., 2013).

Pharmacological Screening

  • Ukrainets et al. (2014) identified compounds with high analgesic activity within a group of related heterocyclic arylamides, suggesting potential therapeutic applications (Ukrainets et al., 2014).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-hydroxy-1-methyl-2,2-dioxo-N-phenylthieno[3,2-c]thiazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-16-10-7-8-21-12(10)11(17)13(22(16,18)19)14(20)15-9-5-3-2-4-6-9/h2-8,17H,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAANTESRMVIJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 2
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 3
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 4
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 5
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Reactant of Route 6
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide

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